molecular formula C10H14N2O B2848399 2-(3-Methoxy-4-methylphenyl)ethanimidamide CAS No. 1379179-64-2

2-(3-Methoxy-4-methylphenyl)ethanimidamide

Cat. No. B2848399
CAS RN: 1379179-64-2
M. Wt: 178.235
InChI Key: FHEPKEUBZAKQEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For “2-(3-Methoxy-4-methylphenyl)ethanimidamide”, the SMILES string is NC(CC1=CC=C(OC)C=C1)=N.Cl and the InChI key is LOJFRHBZDMXJPA-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action of “2-(3-Methoxy-4-methylphenyl)ethanimidamide” is currently unknown. More research is needed to understand how this compound interacts with biological systems .

Future Directions

The future research directions for “2-(3-Methoxy-4-methylphenyl)ethanimidamide” are not clear due to the limited information available. It’s possible that this compound could have potential applications in various fields, but more research is needed to explore these possibilities .

properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPKEUBZAKQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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